2-(4-Butylphenyl)-2-oxoacetic acid

Description

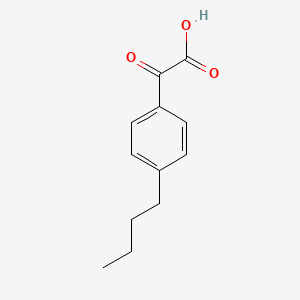

2-(4-Butylphenyl)-2-oxoacetic acid is a substituted phenylglyoxylic acid derivative characterized by a butyl group (-C₄H₉) at the para position of the aromatic ring and a reactive oxoacetic acid (-C(=O)COOH) functional group.

Properties

IUPAC Name |

2-(4-butylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-9-5-7-10(8-6-9)11(13)12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKAOVQXLBPVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butylphenyl)-2-oxoacetic acid typically involves the following steps:

Friedel-Crafts Alkylation: The reaction begins with the alkylation of benzene using butyl chloride in the presence of an aluminum chloride catalyst to form 4-butylphenol.

Oxidation: The 4-butylphenol undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) to form 4-butylbenzoic acid.

Oxidative Decarboxylation: The 4-butylbenzoic acid is then subjected to oxidative decarboxylation using agents like silver oxide (Ag₂O) to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Butylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can be performed to convert the oxoacetic acid group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenation with bromine (Br₂) in the presence of iron (Fe), nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Major Products Formed:

Oxidation: 4-Butylbenzoic acid derivatives

Reduction: 4-Butylphenol derivatives

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Organic Synthesis

2-(4-Butylphenyl)-2-oxoacetic acid is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for generating various derivatives through substitution and reduction reactions.

| Reaction Type | Example Products |

|---|---|

| Oxidation | More oxidized derivatives |

| Reduction | 2-(4-Butylphenyl)-2-hydroxyacetic acid |

| Substitution | Various substituted derivatives |

Research indicates that this compound exhibits potential biological activities, including:

- Anti-inflammatory Properties: Investigated for its ability to modulate inflammatory pathways.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation by interacting with specific molecular targets.

Case Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells.

Pharmaceutical Applications

Due to its structural characteristics, this compound is explored as a potential therapeutic agent. Its derivatives are being studied for:

- Targeting Protein Tyrosine Phosphatases (PTPs): Compounds structurally related to oxamic acids have shown promise in inhibiting PTPs involved in cancer progression.

Research Findings:

In a recent study, analogs of this compound were synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), revealing IC50 values significantly lower than existing treatments .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its reactivity and ability to serve as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Butylphenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing intermediates in reactions (e.g., hydrazone formation in ), while fluorine and bromine withdraw electrons, increasing acidity and altering reaction pathways .

- Lipophilicity : Alkyl chains (butyl, ethyl) enhance lipid solubility, which may improve membrane permeability in pharmaceutical contexts .

Mechanistic Insights :

- Substituents on the aromatic ring modulate charge distribution at the reactive carbonyl carbon (C9 in ), affecting nucleophilic attack efficiency. Electron-withdrawing groups (e.g., -F, -Br) increase electrophilicity, accelerating reactions like azo coupling .

Biological Activity

2-(4-Butylphenyl)-2-oxoacetic acid, a compound belonging to the oxoacetic acid family, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₆N₁O₃. Its structure features a butyl group attached to a phenyl ring, with a keto and carboxylic acid functional group. This configuration is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in key metabolic pathways. Notably, it has been shown to inhibit pantothenate kinase (PANK), which plays a crucial role in Coenzyme A biosynthesis. Inhibition of PANK can lead to altered cellular metabolism, making it a target for therapeutic interventions in metabolic disorders.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it has been reported to induce apoptosis in human breast cancer (T47D) and cervical carcinoma (HeLa) cells by disrupting metabolic pathways critical for cell survival .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes, which could be leveraged in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Modifications to the phenyl ring or the butyl substituent can significantly enhance or diminish its activity. For example:

These findings highlight the importance of specific substituents in optimizing the compound's efficacy against targeted enzymes.

Case Studies

- Inhibition of PANK : A study demonstrated that this compound effectively inhibited PANK3 with an IC50 value indicating strong binding affinity. This inhibition was associated with a decrease in CoA levels in treated cells, suggesting potential applications in metabolic disorders like pantothenate kinase-associated neurodegeneration (PKAN) .

- Anticancer Efficacy : In vitro studies showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. The mechanism was attributed to its ability to induce oxidative stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.